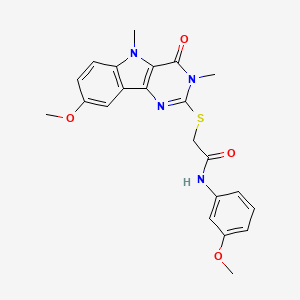

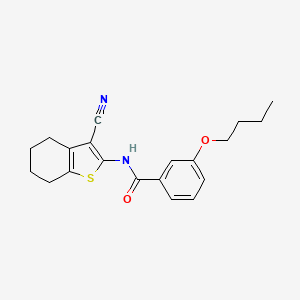

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis methods for related compounds typically involve halogenated hydrocarbon amination reactions or cyclization processes. For example, a synthesis approach for a related compound involved a reaction between N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide and dimethylamine hydrochloride, producing a target molecule with confirmed structure via elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is typically elucidated using X-ray crystallography, revealing intricate details such as bond lengths, angles, and overall molecular geometry. For instance, the crystal structure of a related molecule was determined, showing a monoclinic system and detailed geometric parameters, alongside interactions like weak hydrogen bonds contributing to a three-dimensional structure (Bai et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include nucleophilic aromatic displacements and interactions with dimethylamine, leading to various products and demonstrating the compound's reactivity. These reactions are often pivotal in synthesizing complex molecules with specific biological activities, such as anti-Mycobacterium phlei activity (Bai et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of related molecules are crucial for understanding their behavior in different environments and applications. X-ray diffraction analyses provide insights into the crystal systems and space groups, helping predict the physical stability and solubility of these compounds (Bai et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and potential for forming hydrogen bonds or other interactions, determine the compound's applications in synthesis and its biological activity. Studies on related compounds often explore these aspects through experiments designed to reveal how molecular modifications affect chemical behavior and interaction potential (Bai et al., 2012).

Scientific Research Applications

Novel Anticancer Agents

Studies on similar structures have demonstrated potent topoisomerase I-targeting activity and cytotoxicity, suggesting potential use as anticancer agents. For example, compounds with modifications at certain positions of similar quinoline derivatives showed significant topoisomerase I inhibition and antitumor activity in human tumor xenograft models, indicating their potential in cancer therapy (Ruchelman et al., 2004).

Fluorescent pH Probes

Europium(III) complexes incorporating quinoline structures have been developed as fluorescent pH probes, capable of monitoring pH changes in neutral aqueous solutions with negligible background fluorescence. This indicates the potential for the development of novel fluorescent sensors for biological and chemical research (Zhang et al., 2011).

ERK2 Inhibition and Antitumor Activity

The synthesis of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones demonstrated ERK2 inhibition and considerable antineoplastic activity. This highlights the potential for such compounds in the development of new cancer therapeutics by targeting specific signaling pathways involved in tumor growth and proliferation (Aly et al., 2018).

Neurokinin-1 Receptor Antagonism

Compounds with structures related to quinolines have shown efficacy as neurokinin-1 receptor antagonists, which are beneficial in treating conditions such as depression and emesis. The water solubility and oral activity of these compounds make them suitable for both intravenous and oral clinical administration (Harrison et al., 2001).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-5-31-20-11-9-19(10-12-20)26-24(30)23(29)25-16-22(27(2)3)18-8-13-21-17(15-18)7-6-14-28(21)4/h8-13,15,22H,5-7,14,16H2,1-4H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPFXJQQDLTWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2488987.png)

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488988.png)

![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)

![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)

![2-[(3-Chlorophenyl)methyl]oxirane](/img/structure/B2489005.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)

![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2489007.png)